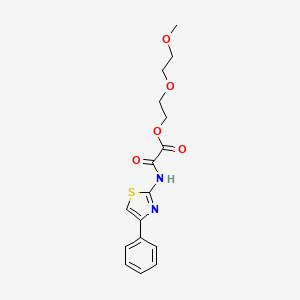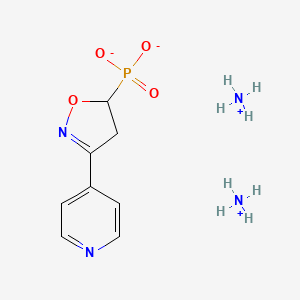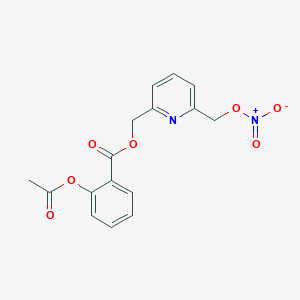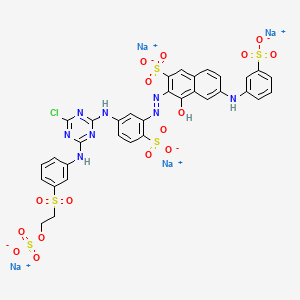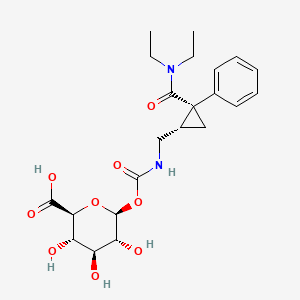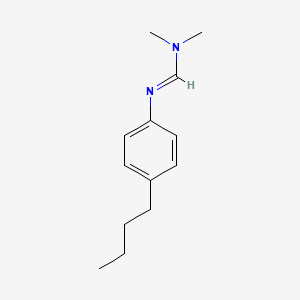
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate is a chemical compound known for its potent anticonvulsive and antihypoxic activities . This compound belongs to the quinazoline class and has shown promising results in scientific research, particularly in the field of medicine.
Méthodes De Préparation
The synthesis of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves several steps. The primary synthetic route includes the reaction of 4-phenoxyquinazoline with 4-propyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its anticonvulsive effects . The compound may also interact with cellular pathways involved in hypoxia, thereby exerting its antihypoxic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate can be compared with other similar compounds such as:
Carbamazepine: A well-known anticonvulsant used in the treatment of epilepsy.
Phenytoin: Another anticonvulsant that is commonly used to control seizures.
Other Quinazoline Derivatives: Compounds with similar structures that exhibit anticonvulsive and antihypoxic activities. The uniqueness of this compound lies in its potent activity and relatively low side effects compared to other anticonvulsants.
Propriétés
Numéro CAS |
129112-69-2 |
|---|---|
Formule moléculaire |
C25H28N4O5 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DOCFHMMTYLGHHZ-WLHGVMLRSA-N |
SMILES isomérique |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




